molecular formula C19H15F2NO2 B11388057 2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11388057
M. Wt: 327.3 g/mol
InChI Key: WMJKXQSBGOQONZ-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with fluorine atoms and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoyl chloride, 4-fluorobenzylamine, and furan-2-carbaldehyde.

    Step 1: The reaction between 2-fluorobenzoyl chloride and 4-fluorobenzylamine in the presence of a base (e.g., triethylamine) to form 2-fluoro-N-(4-fluorobenzyl)benzamide.

    Step 2: The intermediate product is then reacted with furan-2-carbaldehyde under reductive amination conditions, typically using a reducing agent like sodium triacetoxyborohydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

2-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both fluorine atoms and a furan ring, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall stability, making it a versatile molecule for various applications.

Properties

Molecular Formula

C19H15F2NO2

Molecular Weight

327.3 g/mol

IUPAC Name

2-fluoro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15F2NO2/c20-15-9-7-14(8-10-15)12-22(13-16-4-3-11-24-16)19(23)17-5-1-2-6-18(17)21/h1-11H,12-13H2

InChI Key

WMJKXQSBGOQONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)F

Origin of Product

United States

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